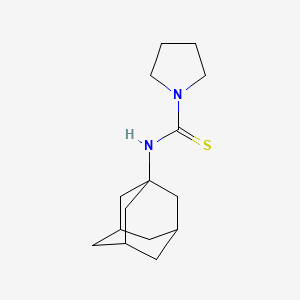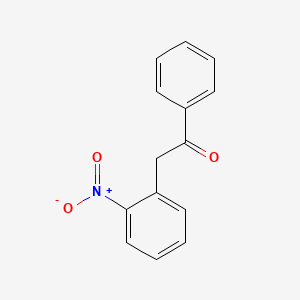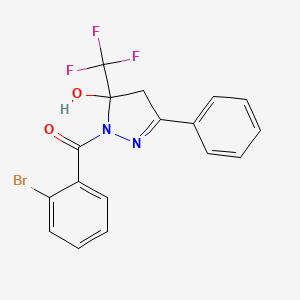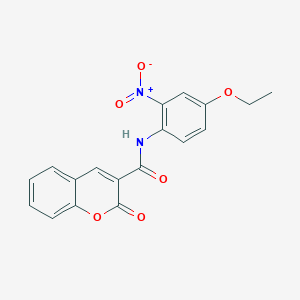
4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)phenol, also known as DIQMP, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound belongs to the family of isoquinoline derivatives and has been found to possess various biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of 4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)phenol is not fully understood. However, it has been proposed that it exerts its effects by modulating the activity of various neurotransmitters such as dopamine, serotonin, and acetylcholine. It has also been suggested that 4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)phenol may act as an antagonist of N-methyl-D-aspartate (NMDA) receptors, which are involved in the regulation of synaptic plasticity and memory formation.
Biochemical and Physiological Effects:
4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)phenol has been found to possess various biochemical and physiological effects. It has been shown to reduce oxidative stress by scavenging free radicals and inhibiting lipid peroxidation. Additionally, 4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)phenol has been found to inhibit the activity of various enzymes such as acetylcholinesterase and monoamine oxidase, which are involved in the degradation of neurotransmitters.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)phenol in lab experiments is its potent antioxidant and anti-inflammatory activities, which make it suitable for studying the mechanisms underlying various diseases such as Alzheimer's and Parkinson's. However, one of the limitations of using 4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)phenol is its limited solubility in water, which may make it difficult to use in certain experiments.
Orientations Futures
There are several future directions for the study of 4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)phenol. One potential direction is to investigate its potential as a therapeutic agent for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Another potential direction is to study its effects on the immune system and its potential as an immunomodulatory agent. Additionally, further studies are needed to fully understand the mechanism of action of 4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)phenol and its potential interactions with other drugs and compounds.
Méthodes De Synthèse
The synthesis of 4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)phenol can be achieved through a multi-step process. The first step involves the condensation of 2-methoxyphenylacetonitrile with formaldehyde, followed by the reduction of the resulting imine with sodium borohydride to obtain the corresponding amine. The amine is then reacted with 1,2,3,4-tetrahydroisoquinoline in the presence of acetic acid to form 4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)phenol.
Applications De Recherche Scientifique
4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)phenol has been extensively studied for its potential applications in scientific research. It has been found to possess various properties that make it suitable for use in the fields of pharmacology and neuroscience. For instance, 4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)phenol has been shown to exhibit potent antioxidant and anti-inflammatory activities, which make it a potential candidate for the treatment of various diseases such as Alzheimer's and Parkinson's.
Propriétés
IUPAC Name |
4-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO/c18-16-7-5-13(6-8-16)11-17-10-9-14-3-1-2-4-15(14)12-17/h1-8,18H,9-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INQGOEXXFRCTEG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)CC3=CC=C(C=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(3,4-dihydroisoquinolin-2(1H)-yl)methyl]phenol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[5-[4-(allyloxy)-3-chloro-5-methoxybenzylidene]-2,4,6-trioxotetrahydro-1(2H)-pyrimidinyl]benzoic acid](/img/structure/B5091240.png)
![4-[4-(3-isopropylphenoxy)butoxy]-3-methoxybenzaldehyde](/img/structure/B5091247.png)
![2-{[5-benzyl-4-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(5-chloro-2-methoxyphenyl)acetamide](/img/structure/B5091260.png)
![2-chloro-N-[4-(5-isopropyl-1,3-benzoxazol-2-yl)phenyl]-4-nitrobenzamide](/img/structure/B5091261.png)


![4-{2-[1-(2-methoxyphenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene]hydrazino}benzenesulfonic acid](/img/structure/B5091281.png)
![[1,4-piperazinediylbis(carbonyl-4,1-phenylene)]bis(phenylmethanone)](/img/structure/B5091283.png)
![2-{4-[(6,6-dimethylbicyclo[3.1.1]hept-2-en-2-yl)methyl]-1-piperazinyl}ethanol](/img/structure/B5091294.png)
![N-[4,6-bis(isopropylamino)-1,3,5-triazin-2-yl]-N-cyanoguanidine](/img/structure/B5091311.png)


![ethyl 4-(4-methoxybenzyl)-1-[3-(methylthio)propanoyl]-4-piperidinecarboxylate](/img/structure/B5091332.png)